molecular formula C17H12F2O3 B8576623 6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one

Cat. No.: B8576623
M. Wt: 302.27 g/mol
InChI Key: KVWIGTRVURMRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H12F2O3 and its molecular weight is 302.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12F2O3

Molecular Weight

302.27 g/mol

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)chromen-4-one

InChI

InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3

InChI Key

KVWIGTRVURMRQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (15.0 g, 40.84 mmol) in DMSO (150 ml), n-butanol (7.5 ml) was added and heated to 120° C. for 3 h. The reaction mixture was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as an off-white solid (7.90 g, 64%). 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.85 (dd, J=8.1, 3 Hz, 1H), 7.54 (dd, J=9.2, 4.2 Hz, 1H), 7.47-7.37 (m, 2H), 7.15-6.98 (m, 3H), 4.74 (quintet, J=6.8 Hz, 1H), 2.23 (d, J=7.4 Hz, 1H), 1.54 (d, J=6.6 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
64%

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